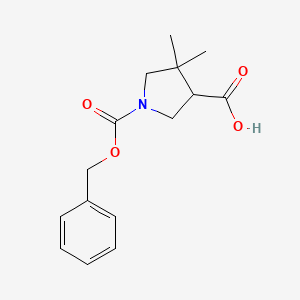![molecular formula C6H13ClF2N2 B6307158 [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride CAS No. 2007919-82-4](/img/structure/B6307158.png)
[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride is a chemical compound with the molecular formula C6H14Cl2F2N2 and a molecular weight of 223.0916 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with difluoro and methyl groups, and it is commonly used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,4-difluoro-1-methylpyrrolidine with methanamine in the presence of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions . The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine compounds .
Applications De Recherche Scientifique
[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cellular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride include:
- Pyrrolidine
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
This compound is unique due to the presence of difluoro and methyl groups on the pyrrolidine ring, which confer specific chemical and biological properties. These substitutions enhance the compound’s stability, reactivity, and ability to interact with molecular targets, making it a valuable tool in scientific research .
Propriétés
Numéro CAS |
2007919-82-4 |
|---|---|
Formule moléculaire |
C6H13ClF2N2 |
Poids moléculaire |
186.63 g/mol |
Nom IUPAC |
[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H12F2N2.ClH/c1-10-4-6(7,8)2-5(10)3-9;/h5H,2-4,9H2,1H3;1H/t5-;/m0./s1 |
Clé InChI |
TZKIXRSPCJYDHG-JEDNCBNOSA-N |
SMILES |
CN1CC(CC1CN)(F)F.Cl.Cl |
SMILES isomérique |
CN1CC(C[C@H]1CN)(F)F.Cl |
SMILES canonique |
CN1CC(CC1CN)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6307143.png)

![Carbamic acid, N-[(2R,3R)-2-methyl-3-azetidinyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1), rel-](/img/structure/B6307145.png)

![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)
![[(2S)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid)](/img/structure/B6307181.png)
